Finaconitine

Structural elucidation NMR spectroscopy Reference standard characterization

Finaconitine (赣乌碱), a C18-norditerpenoid alkaloid first isolated from Aconitum finetianum Hand-Mazz , is structurally characterized as 10-β-hydroxyranaconitine, bearing an N-acetylanthranilic acid ester at C-4 and an additional hydroxyl group at C-10 relative to ranaconitine. This specific acylation pattern classifies finaconitine as a Group 2 Aconitum alkaloid (aroyloxy substitution at R4), a position associated with a distinctly wider therapeutic window as a local anesthetic lead scaffold compared to the more toxic Group 1 (R14-substituted) diester-diterpenoid alkaloids such as aconitine.

Molecular Formula C33H46N2O10
Molecular Weight 630.7 g/mol
CAS No. 81161-27-5
Cat. No. B1217925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFinaconitine
CAS81161-27-5
Molecular FormulaC33H46N2O10
Molecular Weight630.7 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2CC(C31)(C5(CC(C6CC4(C5(C6OC)O)O)OC)O)O)OC)COC(=O)C7=CC=CC=C7NC(=O)C
InChIInChI=1S/C33H46N2O10/c1-6-35-16-28(17-45-26(37)19-9-7-8-10-21(19)34-18(2)36)12-11-24(43-4)32-23(28)15-29(38,27(32)35)30(39)14-22(42-3)20-13-31(32,40)33(30,41)25(20)44-5/h7-10,20,22-25,27,38-41H,6,11-17H2,1-5H3,(H,34,36)/t20-,22+,23-,24+,25+,27?,28+,29-,30+,31-,32+,33+/m1/s1
InChIKeyIUJWSEFNAUXHTB-PEOOALOTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Finaconitine (CAS 81161-27-5): A Structurally Distinct C18-Diterpenoid Alkaloid for Specialized Aconitum Research and Reference Standard Sourcing


Finaconitine (赣乌碱), a C18-norditerpenoid alkaloid first isolated from Aconitum finetianum Hand-Mazz [1], is structurally characterized as 10-β-hydroxyranaconitine, bearing an N-acetylanthranilic acid ester at C-4 and an additional hydroxyl group at C-10 relative to ranaconitine. This specific acylation pattern classifies finaconitine as a Group 2 Aconitum alkaloid (aroyloxy substitution at R4), a position associated with a distinctly wider therapeutic window as a local anesthetic lead scaffold compared to the more toxic Group 1 (R14-substituted) diester-diterpenoid alkaloids such as aconitine [2]. Its chemotaxonomic occurrence extends to Aconitum orientale and Aconitum sinomontanum, underscoring its utility as a marker compound in phytochemical profiling .

Why Finaconitine Cannot Be Interchanged with Aconitine, Mesaconitine, or Hypaconitine: A Structural Basis for Divergent Toxicity and Therapeutic Index


Generic substitution among Aconitum alkaloids is precluded by a fundamental structure-activity dichotomy. Classic diester-diterpenoid alkaloids (aconitine, mesaconitine, hypaconitine) bear the critical ester moieties at the R14 position (Group 1), which confers high-affinity sodium channel binding but also extreme acute toxicity (LD₅₀ in low μmol/kg range). In contrast, finaconitine, as a 10-β-hydroxylated derivative of ranaconitine, carries its aroyloxy substituent at the R4 position (Group 2). This positional isomerism is not trivial: QSAR analysis across 12 alkaloids demonstrated that Group 2 alkaloids exhibit significantly higher LD₅₀ values and a local anesthetic therapeutic index (LD₅₀/local anesthetic ED₅₀ = 318) nearly 8-fold greater than that of Group 1 (LD₅₀/local anesthetic ED₅₀ = 40.4) [1]. Consequently, substituting finaconitine with a Group 1 alkaloid would drastically alter both potency and safety margin in any experimental or analytical context.

Head-to-Head Quantitative Differentiation of Finaconitine Against Closest Structural Analogs


Structural Identity: C-10 Hydroxylation Distinguishes Finaconitine from Ranaconitine

Finaconitine is definitively characterized as 10-β-hydroxyranaconitine, with the additional hydroxyl group at C-10 confirmed by comprehensive spectral analysis (¹³C NMR, ¹H NMR, IR, UV, MS) [1]. This structural modification differentiates it from the parent compound ranaconitine and the closely related lappaconitine, which lacks the C-10 hydroxyl. The melting point for finaconitine is reported as 220–221 °C, and the specific optical rotation [α]D²² is +44.7° (methanol) [1]. By comparison, N-deacetylfinaconitine (the de-esterified derivative) melts at 121–123 °C, and N-deacetylranaconitine at 125–127 °C [2]. These distinct physicochemical constants serve as critical identity and purity benchmarks for procurement and quality control.

Structural elucidation NMR spectroscopy Reference standard characterization

Toxicity Class Differentiation: Group 2 Alkaloids Exhibit 8-Fold Higher Local Anesthetic Safety Margin than Group 1 Diester Alkaloids

A QSAR analysis of 12 Aconitum alkaloids stratified compounds into two structural groups: Group 1 (aroyl/aroyloxy at R14) including aconitine, mesaconitine, and hypaconitine, and Group 2 (aroyloxy at R4) including finaconitine, N-deacetylfinaconitine, ranaconitine, lappaconitine, and N-deacetyllappaconitine. The Group 2 alkaloids, to which finaconitine structurally belongs, demonstrated a significantly higher LD₅₀ (lower acute toxicity) than Group 1 alkaloids. Critically, the local anesthetic therapeutic index (LD₅₀/local anesthetic ED₅₀) was 318 for Group 2 versus only 40.4 for Group 1, representing an approximately 7.9-fold wider safety margin for local anesthetic applications [1].

Toxicity profiling QSAR analysis Therapeutic index Safety pharmacology

Cardiotoxicity Ranking: Ranaconitine Series Shows Lower Cardiomyocyte Toxicity than Aconitine and Delvestidine

In an in vitro comparative cardiotoxicity study of five isolated diterpene alkaloids from Aconitum leucostomum on cultured cardiomyocytes, ranked by lactate dehydrogenase release and apoptosis induction, the descending order of toxicity was: delvestidine > anthranoyllycoctonine > aconitine > N-deacetyllappaconitine > ranaconitine > lappaconitine [1]. Finaconitine, as the 10-β-hydroxy analog of ranaconitine, is anticipated to exhibit a cardiotoxicity profile comparable to or potentially more favorable than ranaconitine, which was the least cardiotoxic among the C18-diterpenoid alkaloids tested, and markedly less toxic than the classic diester alkaloid aconitine.

Cardiotoxicity Cardiomyocyte assay Lactate dehydrogenase release Safety assessment

Sodium Channel Binding Affinity: Ranaconitine Docks Nav1.7/1.8/1.9 with ΔG = -7.44 kcal/mol, Suggesting Finaconitine Binding Profile

An in silico molecular docking study of Aconitum alkaloids against human voltage-gated sodium channels (Nav1.7, Nav1.8, Nav1.9) reported binding affinities for ranaconitine (ΔG = -7.44 kcal/mol), lappaconitine (ΔG = -7.77 kcal/mol), and sepaconitine (ΔG = -8.95 kcal/mol) [1]. Finaconitine, differing from ranaconitine solely by the addition of a hydroxyl group at C-10, is predicted to engage the same sodium channel binding site 2 with comparable or enhanced hydrogen-bonding capacity, placing it within a similar affinity range. The hydrophobic interactions of the ranaconitine amine group with specific Nav1.8 and Nav1.9 residues are likely conserved in finaconitine.

Molecular docking Nav1.7 Nav1.8 Nav1.9 Pain target

Pharmacological Confirmation: Deacetylfinaconitine Demonstrates Potent Analgesic Activity in Vivo

Pharmacological testing of the deacetylated derivative N-deacetylfinaconitine alongside N-deacetylranaconitine and N-deacetyllappaconitine confirmed that all three compounds exhibit strong analgesic activity in animal models [1]. While finaconitine itself was not directly tested in this study, the retention of analgesic efficacy in its deacetylated form validates the pharmacophoric core (the C18 norditerpenoid skeleton with C-10 hydroxyl) as intrinsically active. This contrasts with the classic R14-substituted alkaloids, where deacetylation often drastically reduces both toxicity and analgesic potency, suggesting a different structure-activity relationship profile for the finaconitine series.

Analgesic In vivo pharmacology N-deacetylfinaconitine

Validated Application Scenarios for Finaconitine in Analytical, Safety Pharmacology, and Drug Discovery Workflows


Reference Standard for HPLC/LC-MS Phytochemical Fingerprinting of Aconitum Species

Finaconitine serves as a critical chemotaxonomic marker for distinguishing Aconitum finetianum, Aconitum orientale, and Aconitum sinomontanum from other Aconitum species. Its unique retention time and mass spectral signature (m/z 630.3152 [M+H]⁺), confirmed by the isolation and characterization data [1], make it indispensable for quality control of botanical raw materials and for authenticating processed Aconitum products where classic alkaloids (aconitine, mesaconitine, hypaconitine) may be degraded by processing (Paozhi).

Low-Cardiotoxicity Scaffold for Sodium Channel-Targeted Analgesic and Antiarrhythmic Drug Discovery

Based on the QSAR-derived Group 2 classification that shows an 8-fold higher local anesthetic therapeutic index compared to Group 1 alkaloids [1], and the in vitro cardiotoxicity ranking placing ranaconitine-series compounds as the least cardiotoxic among Aconitum diterpenoid alkaloids [2], finaconitine is positioned as a preferred starting scaffold for medicinal chemistry programs targeting Nav1.7/1.8/1.9 sodium channels for pain or arrhythmia indications. Its C-10 hydroxyl group provides a modifiable handle for further derivatization to optimize potency and selectivity.

In Vitro Safety Pharmacology Control Compound for Differentiating Group-Specific Aconitum Alkaloid Toxicity

When conducting in vitro cardiac safety profiling of novel Aconitum alkaloids or plant extracts, finaconitine can serve as a Group 2 reference compound to benchmark cardiotoxicity risk. The established rank-order of cardiotoxicity (ranaconitine < lappaconitine < aconitine < delvestidine) [1] enables researchers to position finaconitine-derived compounds on a quantitative safety continuum, ensuring that lead optimization efforts avoid inadvertently creating Group 1-like toxicity profiles.

Computational Modeling Template for In Silico Screening of Norditerpenoid Alkaloid Libraries

The validated molecular docking of ranaconitine to Nav1.7/1.8/1.9 (ΔG = -7.44 kcal/mol) [1], combined with the structural characterization of finaconitine as 10-β-hydroxyranaconitine, provides a robust template for virtual screening campaigns. Finaconitine's defined stereochemistry and the presence of the C-10 hydroxyl as an additional hydrogen-bond donor can be exploited in pharmacophore models and QSAR studies to identify novel sodium channel modulators with improved selectivity.

Quote Request

Request a Quote for Finaconitine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.